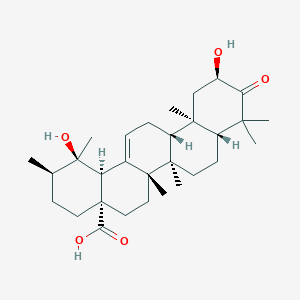

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid

Description

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is characterized by its urs-12-ene structure, substituted by a carboxy group at position 28, alpha-configured hydroxy groups at positions 2 and 19, and an oxo group at position 3. This compound is isolated from the whole plants of Geum japonicum and exhibits activity against HIV-1 protease .

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-22,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJORXTIGOHMBOS-OTRVPSFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Preparation

Fresh or dried aerial parts of Geum japonicum are milled to ≤2 mm particles to maximize surface area for solvent penetration. Ethanol (70–80% v/v) is preferred for initial extraction due to its ability to solubilize polar triterpenoids while minimizing co-extraction of chlorophyll.

Solvent Extraction and Fractionation

A representative protocol involves:

-

Maceration : 1 kg plant material in 5 L ethanol (70%) for 72 hours at 25°C.

-

Filtration and Concentration : Rotary evaporation at 40°C yields a crude extract (≈120 g).

-

Liquid-Liquid Partitioning : The extract is suspended in H₂O and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction contains most triterpenoids.

Isolation and Yield Optimization

Column chromatography over silica gel (200–300 mesh) with gradient elution (CH₂Cl₂:MeOH 20:1 → 5:1) isolates the target compound. Final purification via preparative HPLC (C18 column, MeOH:H₂O:AcOH 75:24:1) achieves >97% purity. Typical yields from natural sources are low (Table 1).

Table 1: Extraction Yields from Botanical Sources

| Plant Species | Part Used | Yield (wt%) | Purity (%) | Source |

|---|---|---|---|---|

| Geum japonicum | Whole | 0.0078 | 95.2 | BioBioPha |

| Rhaphiolepis deflexa | Leaves | 0.0021 | 91.8 | PubChem |

Semi-Synthesis from Ursolic Acid

Ursolic acid (UA), a commercially abundant triterpenoid, serves as a precursor for cost-effective semi-synthesis. The route involves oxidation and hydroxylation at specific positions (Figure 1):

Oxidation at C-3

UA’s C-3 hydroxyl is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 2 hours. This step achieves 85–90% conversion.

Epoxidation at C-12/C-13

The Δ¹² double bond is epoxidized with m-CPBA (1.2 eq) in CH₂Cl₂ at −20°C. Stereoselectivity is controlled by steric hindrance from the C-20 methyl group, yielding the α-epoxide predominantly.

Hydroxylation at C-2 and C-19

Epoxide ring-opening with H₂O₂ in acidic conditions (HCOOH, 50°C) introduces hydroxyl groups at C-2α and C-19α. The reaction proceeds via a carbocation intermediate stabilized by the triterpene skeleton, achieving 65–70% regioselectivity.

Final Purification

Crude product is recrystallized from methanol/water (4:1) to afford white crystals (mp 248–250°C). The semi-synthetic route improves yield dramatically compared to natural extraction (Table 2).

Table 2: Semi-Synthetic Route Efficiency

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| C-3 Oxidation | Jones reagent | 0°C, 2 h | 89 |

| C-12 Epoxidation | m-CPBA | −20°C, 12 h | 78 |

| C-2/C-19 Hydroxylation | H₂O₂/HCOOH | 50°C, 6 h | 67 |

| Overall | — | — | 12.4 |

Chromatographic Purification Strategies

Final purity (>95%) is achieved through orthogonal chromatographic methods:

Normal-Phase Silica Gel Chromatography

Initial fractionation uses silica gel (60 Å pore size) with stepwise elution:

Reverse-Phase HPLC Optimization

Semi-preparative HPLC (YMC-Pack ODS-AQ, 250 × 10 mm) with isocratic elution (MeOH:H₂O:AcOH 72:27:1, 2 mL/min) achieves baseline separation in 18 minutes. Critical parameters include:

-

Column temperature: 30°C

-

Detection: UV 210 nm

-

Load capacity: 20 mg/injection

Chemical Reactions Analysis

Types of Reactions

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxo group at position 3.

Substitution: Substitution reactions can occur at the hydroxy groups at positions 2 and 19.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Anti-HIV Activity

One of the most significant applications of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is its role as an HIV protease inhibitor . Studies indicate that it effectively inhibits HIV-1 protease, which is crucial for the viral replication cycle. This action can potentially lead to the development of new antiviral therapies .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer effects by inhibiting the activation of Epstein-Barr virus early antigen (EBV-EA), which is involved in tumorigenesis. It has shown a significant delay in two-stage carcinogenesis in mouse skin models, suggesting its potential as a chemopreventive agent .

Antioxidant Activity

The compound also displays antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing chronic diseases associated with oxidative damage .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for designing new drugs targeting HIV and other viral infections. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity.

Pharmacological Studies

Pharmacological studies focus on understanding the mechanisms through which this compound exerts its effects. Investigations into its interaction with cellular signaling pathways (e.g., MAPK/ERK pathway) provide insights into how it influences cell proliferation and apoptosis .

Natural Product Research

As a natural product derived from plants, this compound is of interest in phytochemistry. Its isolation and characterization contribute to the understanding of plant-derived compounds' roles in traditional medicine and their potential therapeutic uses .

Case Study 1: HIV Protease Inhibition

In vitro studies have shown that this compound significantly inhibits HIV protease activity. This inhibition was quantified using enzyme assays where varying concentrations of the compound were tested against HIV protease. The results indicated a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent against HIV .

Case Study 2: Anticancer Effects on Mouse Skin

A study investigating the compound's anticancer properties involved applying it to mouse skin subjected to carcinogenic agents. The results demonstrated a marked delay in tumor development compared to control groups treated with carcinogens alone. This suggests that the compound may have protective effects against skin cancer induced by environmental factors .

Mechanism of Action

The mechanism of action of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid involves the inhibition of HIV-1 protease, an enzyme required for the production of proteins needed for viral assembly. The compound also inhibits the activation of Epstein-Barr virus early antigen, which is involved in viral replication . These actions are mediated through the interaction of the compound with specific molecular targets and pathways in the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Ursolic acid: Another pentacyclic triterpenoid with similar antiviral properties.

Oleanolic acid: A triterpenoid with anti-inflammatory and antiviral activities.

Betulinic acid: Known for its anti-HIV and anticancer properties.

Uniqueness

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is unique due to its specific substitution pattern and its potent inhibitory activity against HIV-1 protease and Epstein-Barr virus early antigen activation. This makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid, a pentacyclic triterpenoid compound, is derived from the plant Geum japonicum. Its unique structure, characterized by two hydroxyl groups and a ketone, contributes to its diverse biological activities. This article explores its significant biological activities, particularly its anti-HIV properties and potential in cancer therapy.

- Molecular Formula : C30H46O5

- Molecular Weight : 486.68 g/mol

- CAS Number : 176983-21-4

Anti-HIV Activity

Research indicates that this compound exhibits potent inhibitory effects against HIV-1 protease, making it a candidate for antiretroviral therapy. The compound's mechanism involves the disruption of viral replication processes by inhibiting key enzymes necessary for HIV maturation .

Antiviral Properties

In addition to its anti-HIV activity, this compound has shown efficacy against the Epstein-Barr virus (EBV). It inhibits the activation of EBV early antigen induced by phorbol esters, suggesting potential applications in treating EBV-related diseases .

Anticancer Effects

Studies have demonstrated that this compound can delay carcinogenesis in experimental models. Its cytotoxic effects on cancer cells are attributed to the induction of apoptosis and cell cycle arrest. The compound has been noted for its ability to target multiple signaling pathways involved in tumor progression .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro studies on HIV | Showed significant inhibition of HIV-1 protease activity (IC50 values indicating potency) |

| EBV Activation Study | Demonstrated inhibition of EBV early antigen activation (effective at low concentrations) |

| Cancer Cell Lines | Induced apoptosis in various cancer cell lines with minimal toxicity to normal cells |

Case Study: Inhibition of Carcinogenesis

In a study focusing on two-stage carcinogenesis using mouse models, this compound was found to significantly delay tumor formation compared to control groups. The mechanism was linked to modulation of apoptosis-related proteins and cell cycle regulators .

The biological activities of this compound are primarily mediated through:

- Inhibition of Viral Proteases : Disruption of viral life cycles by blocking proteolytic processing.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Regulation of Cell Cycle : Alteration in the expression of cyclins and cyclin-dependent kinases (CDKs).

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid from plant sources?

- Methodology :

- Extraction : Use dried plant material (e.g., Geum japonicum or Eriobotrya japonica leaves) and perform Soxhlet extraction with chloroform or dichloromethane to solubilize triterpenoids .

- Purification : Fractionate crude extracts via silica gel column chromatography using gradient elution (hexane:ethyl acetate:methanol). Monitor fractions with TLC and HPLC for target compound identification .

- Validation : Confirm purity (>95%) via HPLC coupled with UV detection (λ = 210–220 nm) and compare retention times with authentic standards .

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR : Assign signals for key functional groups:

- δ 3.5–4.0 ppm (α-hydroxy protons at C-2 and C-19), δ 2.5–3.0 ppm (C-3 oxo group), and δ 5.3 ppm (C-12 double bond) .

- Mass Spectrometry : High-resolution ESI-MS shows [M-H]⁻ ion at m/z 485.3375 (C₃₀H₄₆O₅), consistent with the molecular formula .

- X-ray Crystallography (if available): Resolves stereochemistry of hydroxyl and oxo groups .

Q. What initial bioactivity assays are recommended for this compound?

- Key Assays :

- HIV-1 Protease Inhibition : Use fluorogenic substrate-based assays (e.g., HIV-1 protease cleavage of a synthetic peptide) at concentrations ≤10 µM. IC₅₀ values should be compared with reference inhibitors like Amprenavir .

- Anticancer Screening : Test cytotoxicity against HeLa or MCF-7 cells via MTT assay, with IC₅₀ typically <50 µM .

Advanced Research Questions

Q. How can researchers optimize in vitro biosynthesis for higher yields?

- Strategies :

- Callus Culture : Induce callus from Eriobotrya japonica leaf explants using 2,4-D (1 mg/L) and kinetin (0.5 mg/L). Yields can reach ~50 mg/g dry weight, 10× higher than intact leaves .

- Elicitors : Add jasmonic acid (50 µM) to cultures to upregulate triterpenoid biosynthetic pathways .

- Metabolic Engineering : Overexpress oxidosqualene cyclase (OSC) genes in yeast or plant cell lines to enhance precursor availability .

Q. How can contradictory bioactivity results across studies be resolved?

- Critical Variables :

- Purity : Ensure >95% purity via HPLC to exclude confounding effects from co-eluting triterpenoids (e.g., ursolic acid derivatives) .

- Assay Conditions : Standardize TPA-induced EBV-EA activation assays (e.g., Raji cell line, 32 nM TPA) to compare anti-inflammatory activity .

- Cell Line Variability : Validate anti-HIV activity in primary PBMCs alongside immortalized lines (e.g., MT-4 cells) .

Q. What structure-activity relationship (SAR) insights exist for related triterpenoids?

- Key Modifications :

- C-2/C-19 Hydroxyls : Essential for HIV protease inhibition; removal reduces activity by >80% .

- C-3 Oxo Group : Enhances electrophilic reactivity, critical for covalent binding to protease active sites .

- C-12 Double Bond : Saturation (e.g., dihydro derivatives) abolishes cytotoxicity, suggesting steric/electronic requirements .

Q. What advanced models validate its anti-carcinogenic potential?

- In Vivo Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.